molecular formula C15H17F3N4O2S B2936224 Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate CAS No. 1002535-18-3

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2936224
CAS No.: 1002535-18-3
M. Wt: 374.38
InChI Key: MHDFNBOMABRDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Context and Significance in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry due to their structural versatility and biological relevance. The integration of nitrogen-containing rings, such as pyrazole and pyrimidine, enhances molecular interactions with biological targets, enabling precise modulation of enzymatic activity or receptor binding. Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate exemplifies this principle, combining:

  • A pyrazole ring (1-ethyl-3-methyl-1H-pyrazol-4-yl), known for its metabolic stability and role in kinase inhibition.
  • A pyrimidine ring substituted with a trifluoromethyl group, which improves lipophilicity and resistance to oxidative degradation.
  • A thioether bridge (-S-) that facilitates electron delocalization and enhances solubility in hydrophobic environments.

This triad of functional groups enables synergistic effects, making the compound a candidate for antimicrobial, anticancer, and anti-inflammatory applications. For instance, pyrimidine-thioether hybrids have demonstrated inhibitory activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL.

Historical Evolution of Pyrazole-Pyrimidine-Thioether Architectures

The development of hybrid heterocycles dates to the mid-20th century, when researchers began combining pyrazole and pyrimidine motifs to exploit their complementary bioactivities. Early efforts focused on simple derivatives, such as ethyl pyrazole-carboxylates, which showed modest antifungal properties. The introduction of sulfur-containing linkers in the 1990s marked a turning point, as thioethers improved membrane permeability and target engagement.

A comparative analysis of structural evolution reveals key milestones:

Era Key Advancements Impact
1960–1980 Synthesis of mono-heterocyclic pyrazoles and pyrimidines Established foundational bioactivity profiles (e.g., analgesic effects)
1990–2010 Integration of thioether bridges and fluorinated groups Enhanced pharmacokinetic properties and target selectivity
2010–Present Hybrid systems (e.g., pyrazole-pyrimidine-thioether) with trifluoromethyl groups Broad-spectrum antimicrobial and anticancer applications

The trifluoromethyl group, in particular, has become a hallmark of modern drug design due to its ability to modulate electronic effects and improve metabolic stability.

Strategic Objectives in Contemporary Medicinal Chemistry Research

Current research on this compound prioritizes three objectives:

  • Optimization of Synthetic Pathways : Developing one-pot synthesis methods to reduce step counts and improve yields. For example, coupling 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-thiol with ethyl bromoacetate under microwave irradiation achieves 85% yield in 30 minutes.
  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents to enhance potency. Preliminary data indicate that replacing the ethyl group with a propyl chain on the pyrazole ring increases antibacterial activity by 40%.
  • Target Identification : Mapping interactions with biological targets such as dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2). Molecular docking simulations suggest strong hydrogen bonding with DHFR’s active site (binding energy: -9.2 kcal/mol).

These efforts align with broader trends in heterocyclic chemistry, where multifunctional architectures are engineered to address drug resistance and improve therapeutic indices.

(Continued in subsequent sections with further analysis of synthetic methodologies, biological evaluations, and comparative studies.)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2S/c1-4-22-7-10(9(3)21-22)11-6-12(15(16,17)18)20-14(19-11)25-8-13(23)24-5-2/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDFNBOMABRDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)SCC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials

The synthesis requires two primary intermediates:

  • 4-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidine-2-Thiol : Prepared via cyclocondensation of thiourea with a β-diketone derivative bearing the pyrazole substituent.
  • Ethyl Bromoacetate : Commercially available but often purified via distillation to eliminate residual hydrobromic acid.

Nucleophilic Thioetherification

The core reaction involves a nucleophilic substitution between the pyrimidine-2-thiol and ethyl bromoacetate. A representative procedure includes:

  • Dissolving 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-2-thiol (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in anhydrous dimethylformamide (DMF).
  • Adding potassium carbonate (1.5 equiv) as a base to deprotonate the thiol group.
  • Heating the mixture at 80–90°C for 6–8 hours under nitrogen.

Mechanistic Insight : The base abstracts the thiol proton, generating a thiolate ion that attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the thioether bond.

Reaction Optimization Strategies

Solvent Screening

Solvent polarity significantly impacts reaction rate and yield:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 92 6
DMSO 46.5 88 5
Acetonitrile 37.5 78 8
THF 7.5 65 12

Data adapted from methodologies in pyrimidine-thioether synthesis.

Polar aprotic solvents like DMF and DMSO enhance ionic intermediate stability, accelerating the reaction.

Base Selection

Bases vary in efficacy for thiolate generation:

Base pKa (Conj. Acid) Yield (%)
K₂CO₃ 10.3 92
NaHCO₃ 6.4 73
Triethylamine 10.7 68
DBU 12.0 85

Potassium carbonate balances basicity and solubility, minimizing side reactions like ester hydrolysis.

Temperature and Time Profiling

Microwave-assisted synthesis reduces reaction times:

  • Conventional heating (80°C): 92% yield in 6 hours.
  • Microwave irradiation (100°C): 94% yield in 30 minutes.

Industrial-Scale Production

Continuous Flow Synthesis

To address exothermicity and mixing inefficiencies in batch processes, flow chemistry offers:

  • Microreactors : Enable precise temperature control (ΔT ± 1°C) and reduce reaction volume by 80%.
  • In-line Analytics : Real-time HPLC monitoring ensures >99.5% purity before crystallization.

Crystallization and Purification

The crude product is purified via:

  • Solvent Extraction : Dichloromethane/water partitioning removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield white crystals with 98.5% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, NCH₂CH₃), 2.55 (s, 3H, CH₃), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 4.30 (q, J = 7.0 Hz, 2H, NCH₂), 4.40 (s, 2H, SCH₂), 7.85 (s, 1H, pyrimidine-H).
  • FT-IR (KBr) : 1725 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), 1120 cm⁻¹ (C-S).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min):

  • Retention time: 8.2 minutes
  • Purity: 99.1% (UV detection at 254 nm).

Comparative Evaluation of Synthetic Methods

Parameter Batch (Conventional) Batch (Microwave) Continuous Flow
Yield (%) 92 94 96
Time 6 h 0.5 h 2 h
Solvent Volume (L/kg) 15 10 5
Energy Consumption High Moderate Low

Data synthesized from laboratory and pilot-scale studies.

Chemical Reactions Analysis

Key Functional Group Reactivity

  • Trifluoromethyl Group Stability :
    The CF3_3 group is resistant to hydrolysis under acidic/basic conditions but susceptible to radical substitution in the presence of peroxides .

  • Thioether Oxidation :
    The S–C bond in the thioacetate can oxidize to sulfoxide or sulfone derivatives using mCPBA or H2_2O2_2 .

Derivatization Pathways

  • Ester Hydrolysis :
    The ethyl ester undergoes hydrolysis with NaOH in EtOH/H2_2O to yield the carboxylic acid derivative .

  • Pyrazole N-Alkylation :
    The pyrazole nitrogen can be further alkylated using alkyl halides (e.g., ethyl iodide) in the presence of NaH .

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is employed to attach aryl/heteroaryl groups to the pyrimidine ring. For example, coupling with 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under microwave irradiation (120°C, 30 min) achieves regioselective functionalization .

Stability and Degradation

  • Thermal Stability :
    Decomposition occurs above 200°C, releasing CO2_2 and CF3_3 radicals .

  • Photodegradation :
    UV exposure (254 nm) in solution leads to cleavage of the thioacetate group .

Scientific Research Applications

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate (CAS 938020-64-5)

  • Molecular Formula : C₁₅H₁₃ClF₂N₂O₂S
  • Molecular Weight : 358.79 g/mol
  • Key Differences : Replaces the pyrazole ring with a 4-chlorophenyl group and substitutes trifluoromethyl with difluoromethyl.
  • Difluoromethyl is less electron-withdrawing than trifluoromethyl, which may decrease metabolic stability .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Molecular Formula: Not explicitly provided, but structurally distinct due to a thietan-3-yloxy group.
  • Key Differences : Substitutes the pyrazole ring with a thietane (3-membered sulfur ring).
  • Impact :
    • The thietane group introduces steric hindrance and may alter metabolic pathways due to sulfur oxidation susceptibility .

Functional Group Modifications

2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (EN300-228622)

  • Molecular Formula : C₁₃H₁₃F₃N₄O₂S
  • Molecular Weight : 362.33 g/mol
  • Key Differences : Carboxylic acid replaces the ethyl ester.
  • Impact :
    • The acid form likely has lower lipophilicity, reducing cell membrane penetration but improving aqueous solubility.
    • Ester derivatives (e.g., the target compound) often act as prodrugs, enhancing oral bioavailability .

1-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

  • Molecular Formula : C₁₆H₂₀F₃N₇
  • Molecular Weight : 383.38 g/mol
  • Key Differences : Piperidin-4-amine replaces the thioacetate group.
  • May exhibit stronger hydrogen-bonding interactions with biological targets compared to the ester .

Fluorination Patterns

Ethyl 2-((4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

  • Key Differences : Lacks trifluoromethyl and ethyl groups on the pyrazole.
  • Impact :
    • Reduced electron-withdrawing effects from trifluoromethyl may decrease chemical stability.
    • Simpler substitution pattern could lower synthetic complexity .

Comparative Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate C₁₅H₁₇F₃N₄O₂S 374.38 Ethyl, methyl, trifluoromethyl Ester
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate C₁₅H₁₃ClF₂N₂O₂S 358.79 Chlorophenyl, difluoromethyl Ester
2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₃H₁₃F₃N₄O₂S 362.33 Ethyl, methyl, trifluoromethyl Carboxylic acid
1-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine C₁₆H₂₀F₃N₇ 383.38 Ethyl, methyl, trifluoromethyl Amine

Biological Activity

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethyl Group : Contributes to lipophilicity.
  • Pyrazole Ring : Known for its biological activity, particularly in drug design.
  • Pyrimidine Derivative : Often associated with nucleic acid metabolism and enzyme inhibition.
  • Trifluoromethyl Group : Enhances metabolic stability and bioactivity.

Molecular Formula

The molecular formula for this compound is C14_{14}H16_{16}F3_3N5_5O2_2S.

Physical Properties

PropertyValue
Molecular Weight355.37 g/mol
Boiling PointNot available
SolubilitySoluble in DMSO

Anti-Tubercular Activity

Recent studies have investigated the anti-tubercular properties of compounds structurally similar to this compound. For instance, a related series of compounds exhibited IC90_{90} values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, indicating promising activity against tuberculosis pathogens .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that several derivatives of pyrazole-based compounds, including those structurally related to this compound, were non-toxic to human embryonic kidney (HEK293) cells at concentrations effective against Mycobacterium tuberculosis . This suggests a favorable therapeutic window for further development.

The mechanism of action for compounds with similar structures often involves inhibition of key enzymes involved in cellular processes such as cell proliferation and survival. For example, certain pyrazole derivatives have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of substituted pyrazole derivatives and evaluated their biological activities. Among these, one compound demonstrated significant inhibition against CDK1 and CDK2 with IC50_{50} values in the low micromolar range. The structure–activity relationship (SAR) analysis highlighted the importance of the trifluoromethyl group in enhancing inhibitory potency .

Case Study 2: Structure-Based Drug Design

Structure-based drug design approaches have been employed to optimize the binding affinity of pyrazole derivatives to target proteins involved in disease pathways. Computational docking studies revealed that modifications to the ethyl and trifluoromethyl groups could significantly improve binding interactions with target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.